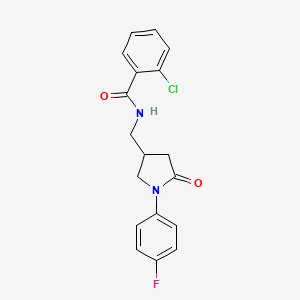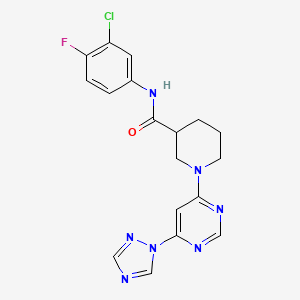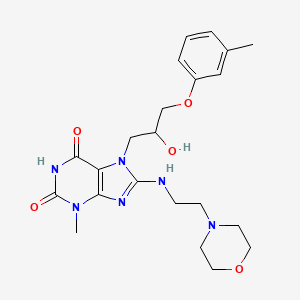![molecular formula C14H12F3N3O3 B2579741 N-(4-(Trifluormethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-carboxamid CAS No. 1428374-36-0](/img/structure/B2579741.png)
N-(4-(Trifluormethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing a trifluoromethoxyphenyl group often involves reactions with trifluoromethoxyaniline . For example, one synthesis involved stirring a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2’-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid under reflux .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out. In the case of compounds containing a trifluoromethoxyphenyl group, they can undergo various reactions, including electrochemical reactions .Wissenschaftliche Forschungsanwendungen
Elektrochrome Bauelemente
Die Verbindung wird bei der Synthese von Polydithienylpyrrolen (PTTPP, P(TTPP-co-DTC) und P(TTPP-co-DTP)) verwendet, die vielversprechende Anodenmaterialien für elektrochrome Bauelemente sind . Die Einführung der elektronenziehenden Trifluormethoxy-Einheit in der Seitenkette dieser Polymere verringert die HOMO- und LUMO-Energieniveaus, sodass der PTTPP-Film verschiedene Farben von reduzierten bis zu oxidierten Zuständen aufweisen kann .
Inhibitoren der humanen löslichen Epoxidhydrolase
Es wurde eine Reihe von N, N′-disubstituierten Bis-Harnstoffen synthetisiert, die ein lipophiles 4-(Trifluormethoxy)phenyl-Fragment enthalten und sich als vielversprechende Inhibitoren der humanen löslichen Epoxidhydrolase erwiesen haben . Diese Verbindung wird häufig als strukturelles Fragment bei der Konstruktion dieser Inhibitoren eingeführt .
Organischer Baustein
4-(Trifluormethoxy)phenylhydrazinhydrochlorid, ein Derivat der Verbindung, wird als organischer Baustein verwendet .
Synthese von Pyrazol-haltigen Bisphosphonatestern
4-(Trifluormethoxy)phenylhydrazinhydrochlorid kann bei der Synthese von Pyrazol-haltigen Bisphosphonat-(N-BPs)-Estern verwendet werden .
Untersuchung biologischer Prozesse im Zusammenhang mit dem Altern
Verbindungen, die eine 4-(Trifluormethoxy)phenyl-Gruppe enthalten, können für die Untersuchung biologischer Prozesse im Zusammenhang mit dem Altern nützlich sein .
Insektizid oder Zoozid
2-{2-(4-Cyanophenyl)-1-[3-(Trifluormethyl)phenyl]ethyliden}-N-[4-(Trifluormethoxy)phenyl]hydrazincarboxamid, ein weiteres Derivat der Verbindung, wird als Insektizid (oder Zoozid) verwendet, das durch Blockieren spannungsabhängiger Natriumkanäle in schädlichen Insekten und Nagetieren wirkt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has been synthesized as a potential inhibitor of human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .
Mode of Action
The compound N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide interacts with its target, sEH, by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, preventing it from metabolizing EETs .
Biochemical Pathways
By inhibiting sEH, N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide affects the metabolic pathway of EETs . EETs are involved in various physiological processes, including inflammation, blood pressure regulation, and angiogenesis . Therefore, the inhibition of sEH can potentially influence these processes.
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of a 4-(trifluoromethoxy)phenyl fragment , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide’s action are largely dependent on its inhibition of sEH . By preventing the metabolism of EETs, this compound can potentially modulate the physiological processes that EETs are involved in, such as inflammation and blood pressure regulation .
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-10-4-2-9(3-5-10)18-13(21)11-8-12-20(19-11)6-1-7-22-12/h2-5,8H,1,6-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZAXJKZHUUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2579662.png)
![Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2579666.png)
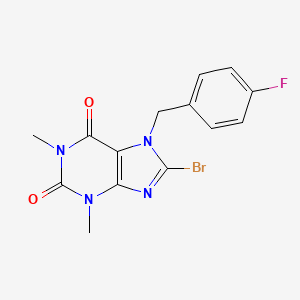
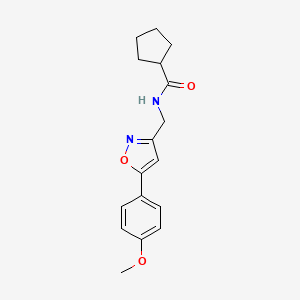
![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)
